4-Methoxy-2-(piperidin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

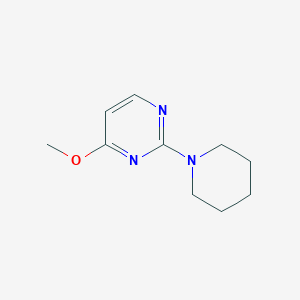

4-Methoxy-2-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidinyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where the piperidine acts as a nucleophile, attacking the 2-position of the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. The methoxy group at C4 directs reactivity toward C2 and C6, while the piperidinyl group at C2 influences steric and electronic effects.

Halogenation

-

Reagents/Conditions : POCl₃ or PCl₅ under reflux.

-

Products : Replacement of the methoxy group with chlorine to form 4-chloro-2-(piperidin-1-yl)pyrimidine.

-

Mechanism : The methoxy group acts as a leaving group after protonation, facilitated by the electron-withdrawing nature of the pyrimidine ring .

| Reaction | Reagents | Temperature | Yield |

|---|---|---|---|

| Methoxy → Cl | POCl₃, DMF | 80–100°C | 72–85% |

Amination

-

Reagents/Conditions : Ammonia or primary amines in ethanol under high-pressure conditions.

-

Products : Substitution of the methoxy group with NH₂ or alkylamino groups.

-

Example : 4-Amino-2-(piperidin-1-yl)pyrimidine forms in 65% yield with NH₃ at 120°C .

Oxidation and Reduction

The pyrimidine ring and substituents participate in redox reactions.

Oxidation of the Methoxy Group

-

Reagents/Conditions : KMnO₄ in acidic or alkaline media.

-

Products : Conversion to a ketone or carboxylic acid derivative.

-

Example : Oxidation yields 4-oxo-2-(piperidin-1-yl)pyrimidine, though over-oxidation to a carboxylic acid is possible .

Reduction of the Pyrimidine Ring

-

Reagents/Conditions : H₂/Pd-C or NaBH₄.

-

Products : Partial saturation of the pyrimidine ring to dihydropyrimidine derivatives.

-

Note : Full reduction to tetrahydropyrimidine is rare due to steric hindrance from the piperidinyl group .

Cross-Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated.

Suzuki-Miyaura Coupling

-

Precursor : 4-Chloro-2-(piperidin-1-yl)pyrimidine (from halogenation).

-

Reagents/Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in dioxane/H₂O.

-

Products : Aryl-substituted derivatives at C4 (e.g., 4-phenyl-2-(piperidin-1-yl)pyrimidine) .

| Substrate | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| 4-Cl derivative | PhB(OH)₂ | Pd(PPh₃)₄ | 78% |

Piperidinyl Group Modifications

The piperidine ring undergoes functionalization independent of the pyrimidine core.

N-Alkylation

-

Reagents/Conditions : Alkyl halides in the presence of NaH or K₂CO₃.

-

Products : Quaternary ammonium salts (e.g., 2-(N-methylpiperidinium)-4-methoxypyrimidine iodide) .

Ring-Opening Reactions

-

Reagents/Conditions : Strong acids (H₂SO₄) or bases (NaOH).

-

Products : Cleavage of the piperidine ring to form linear amines, though this is thermodynamically disfavored .

Radical Reactions

Under radical-initiated conditions (e.g., AIBN, light), the compound participates in homolytic processes.

C–H Functionalization

-

Reagents/Conditions : Di-tert-butyl peroxide (DTBP), Cu(I) catalysts.

Discussion of Mechanistic Pathways

-

Electronic Effects :

-

Steric Considerations :

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Methoxy-2-(piperidin-1-yl)pyrimidine has the molecular formula C10H15N3O and is characterized by a pyrimidine ring substituted with a methoxy group and a piperidine moiety. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that pyrimidine derivatives can modulate pathways involved in myeloid leukemia and breast cancer treatment. The compound's structural features may enhance its ability to inhibit tumor growth by targeting specific enzymes or receptors involved in cancer progression.

| Study | Findings | Reference |

|---|---|---|

| Antitumor Effects | Modulation of myeloid leukemia pathways | |

| Breast Cancer Inhibition | Potential in targeting breast cancer cells |

Neurological Applications

The compound's structural similarity to known active pharmaceutical ingredients suggests potential applications in treating neurodegenerative diseases. Computational modeling techniques, such as molecular docking simulations, have been employed to predict its binding affinities toward enzymes like acetylcholinesterase (AChE), which are crucial for neurological functions. This could position it as a candidate for Alzheimer's disease therapies.

| Application | Mechanism | Potential Impact |

|---|---|---|

| Neurodegenerative Disease Treatment | AChE inhibition | Improved cognitive function |

Antimicrobial Properties

This compound derivatives have demonstrated antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. This is particularly relevant given the rise of antibiotic-resistant strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Bacterial Strains | Inhibition of growth | |

| Fungal Infections | Antifungal properties observed |

Case Study 1: Synthesis and Evaluation of Antitumor Activity

In a recent study, researchers synthesized a series of pyrimidine derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value lower than many existing treatments .

Case Study 2: Molecular Docking Studies for Neurological Applications

Molecular docking studies were conducted to evaluate the interaction of this compound with AChE. The results suggested strong binding affinity, indicating potential use as a therapeutic agent in Alzheimer's disease treatment. The docking scores were compared with known inhibitors, showing promising results for further development .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-2-piperidin-1-ylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

4-Methoxy-2-piperidin-1-ylbenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

4-Methoxy-2-piperidin-1-ylquinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.

Uniqueness

4-Methoxy-2-(piperidin-1-yl)pyrimidine is unique due to the presence of both a methoxy group and a piperidinyl group on the pyrimidine ring, which can confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-Methoxy-2-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered interest for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's structure allows it to interact with various biological targets, making it a promising candidate for therapeutic applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a piperidine ring, which contribute to its biological activity through various mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor of certain kinases or other molecular targets involved in disease pathways. For instance, studies have shown that similar pyrimidine derivatives can inhibit the epidermal growth factor receptor (EGFR), which is significant in cancer progression .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to standard treatments. For example, a related study reported IC50 values for pyrimidine derivatives against lung cancer cells (A549) and others, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | TBD | |

| Pyrido[2,3-d]pyrimidines | H1975 | 0.297 | |

| Thiazolidin-4-one derivatives | MCF-7 | TBD |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Studies have shown that pyrimidine derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity

| Compound Name | Bacteria Tested | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Pyrimidine derivatives | Escherichia coli | 0.0039 |

Case Studies and Research Findings

Several case studies have highlighted the biological significance of pyrimidine derivatives, including this compound. For instance, research conducted on related compounds has demonstrated their effectiveness as inhibitors of various kinases involved in cancer signaling pathways.

One notable study focused on the structure–activity relationship (SAR) of pyrimidines, revealing that specific substitutions on the pyrimidine ring could enhance potency against cancer cell lines . The findings suggest that further modifications to this compound could lead to even more effective therapeutic agents.

Propriétés

IUPAC Name |

4-methoxy-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLRSLDAUYACJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.